NSC 617145

WRN helicase DNA repair cancer biology

NSC 617145 is a cell-permeable WRN helicase inhibitor (IC50 230 nM) with 87-fold greater potency than predecessor NSC 19630. It uniquely spares WRN exonuclease activity—a domain-selective profile unattainable with genetic knockouts. Demonstrates 98% growth inhibition in HeLa cells at 0.75 µM, synergistic DSB induction with mitomycin C in FA-D2−/− cells, and pro-apoptotic activity in HTLV-1-transformed ATL lines resistant to earlier WRN inhibitors. The definitive chemical probe for MSI-H synthetic lethality profiling. Order ≥98% HPLC-pure NSC 617145 for reproducible, publication-grade WRN dependency data.

Molecular Formula C13H10Cl4N2O4
Molecular Weight 400.0 g/mol
CAS No. 203115-63-3
Cat. No. B056939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 617145
CAS203115-63-3
Synonyms1,1’-(2,2-dimethyl-1,3-propanediyl)bis[3,4-dichloro-1H-Pyrrole-2,5-dione,
Molecular FormulaC13H10Cl4N2O4
Molecular Weight400.0 g/mol
Structural Identifiers
SMILESCC(C)(CN1C(=O)C(=C(C1=O)Cl)Cl)CN2C(=O)C(=C(C2=O)Cl)Cl
InChIInChI=1S/C13H10Cl4N2O4/c1-13(2,3-18-9(20)5(14)6(15)10(18)21)4-19-11(22)7(16)8(17)12(19)23/h3-4H2,1-2H3
InChIKeyPCOXPBOKDABARQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NSC 617145 (CAS 203115-63-3): A Selective WRN Helicase Inhibitor for DNA Repair and Cancer Research


NSC 617145 is a cell-permeable, small-molecule inhibitor of Werner syndrome ATP-dependent helicase (WRN) with reported IC₅₀ values of 230-250 nM [1]. The compound inhibits WRN ATPase activity but does not affect the exonuclease function of the enzyme . WRN is a RecQ-family helicase involved in DNA replication, recombination, and repair; its inhibition leads to the accumulation of DNA double-strand breaks (DSBs) and chromosomal abnormalities in cancer cells [1]. NSC 617145 is a structural analog of the earlier WRN inhibitor NSC 19630 but demonstrates markedly improved potency and selectivity [2]. The compound is supplied as a synthetic solid with molecular weight 400 Da and formula C₁₃H₁₀Cl₄N₂O₄ .

Why NSC 617145 (CAS 203115-63-3) Cannot Be Substituted by Generic WRN Helicase Inhibitors


NSC 617145's value derives from its combination of sub-micromolar potency and well-documented selectivity across the RecQ helicase family, which is not uniformly present among WRN-targeting compounds [1]. The parent compound NSC 19630, for example, exhibits an IC₅₀ approximately 87-fold higher (weaker) and demonstrates incomplete coverage across HTLV-1-transformed ATL cell lines where NSC 617145 retains activity [1][2]. Furthermore, generic helicase inhibitors such as ML216 target BLM rather than WRN, yielding a fundamentally different biological outcome [1]. Substituting NSC 617145 with an uncharacterized analog therefore risks both inadequate target engagement and confounding off-target effects that undermine experimental reproducibility in DNA damage response and synthetic lethality studies.

NSC 617145 Quantitative Evidence Guide: Direct Comparative Data for Informed Scientific Selection


WRN Helicase Potency: NSC 617145 vs. NSC 19630

NSC 617145 is a structural analog of NSC 19630 but demonstrates an approximately 87-fold improvement in WRN helicase inhibitory potency [1]. The compound inhibits WRN helicase activity with an IC₅₀ of 230 nM, compared to 20 µM for NSC 19630 under comparable biochemical assay conditions [1].

WRN helicase DNA repair cancer biology synthetic lethality

Kinase/Enzyme Selectivity: WRN vs. RECQ1

NSC 617145 displays minimal activity against RECQ1, a closely related RecQ-family helicase, demonstrating only 7% inhibition at a concentration of 5 µM . This concentration is approximately 22-fold higher than the compound's IC₅₀ against WRN (230 nM). The compound is also reported to show no significant inhibition of BLM, FANCJ, ChlR1, RecQ, and UvrD helicases .

selectivity RecQ helicase off-target chemical probe

Cellular Growth Inhibition in HeLa Cells: NSC 617145 vs. DMSO Control

In HeLa cervical carcinoma cells, NSC 617145 inhibits cell proliferation in a WRN-specific manner [1]. At a concentration of 0.75 µM—the lowest tested concentration in the series—NSC 617145 achieves maximum growth suppression of 98% over 24-72 hours of treatment [1].

cancer cell proliferation WRN-dependent growth inhibition HeLa

Synergy with Mitomycin C in Fanconi Anemia-Deficient Cells

In FA-D2⁻/⁻ cells (Fanconi anemia pathway-deficient), NSC 617145 acts synergistically with very low concentrations of the DNA crosslinking agent mitomycin C (MMC) to inhibit proliferation in a WRN-dependent manner and to induce double-strand breaks and chromosomal abnormalities [1]. The combination of NSC 617145 (0.125 µM) with MMC (9.4 nM) produced effects not observed with either agent alone in these FA-deficient cells [1].

synthetic lethality Fanconi anemia DNA crosslinking combination therapy

Differential Sensitivity: NSC 617145 vs. NSC 19630 in ATL Cell Lines

In a study of HTLV-1-transformed adult T-cell leukemia (ATL) cells, distinct cell line-specific sensitivities to WRN inhibitors were observed [1]. While both NSC 617145 and NSC 19630 induced apoptosis in ATL cells, the cell lines ATL-55T and LMY1 were identified as less sensitive to NSC 19630 but retained sensitivity to NSC 617145 [1].

HTLV-1 adult T-cell leukemia WRN dependency drug resistance

Mechanistic Selectivity: ATPase vs. Exonuclease Activity

NSC 617145 inhibits the ATPase activity of WRN helicase in a concentration-dependent manner while leaving the nuclease/exonuclease function of the enzyme intact [1]. This domain-selective inhibition contrasts with approaches that would ablate both catalytic functions of WRN.

enzyme mechanism ATPase exonuclease functional domain

Recommended Research Applications for NSC 617145 (CAS 203115-63-3) Based on Evidence


Validating WRN Dependency in MSI-High Cancer Models

Based on its 230 nM WRN helicase IC₅₀ and WRN-specific growth suppression in HeLa cells (98% inhibition at 0.75 µM) [1], NSC 617145 is suited for testing WRN dependency in microsatellite instability-high (MSI-H) cancer cell lines. Recent evidence has identified WRN as a selective vulnerability in MSI-H tumor cells; NSC 617145 provides the sub-micromolar potency required for dose-response profiling across panels of MSI-H versus MSS cell lines to validate synthetic lethal relationships. The compound's established cell permeability and robust cellular efficacy at concentrations close to its biochemical IC₅₀ support its use in high-throughput viability screening formats.

Probing Synthetic Lethality in Fanconi Anemia Pathway-Deficient Cells

In FA-D2⁻/⁻ cells, NSC 617145 (0.125 µM) acts synergistically with MMC (9.4 nM) to induce DSBs and chromosomal abnormalities not observed with either agent alone [1]. This establishes NSC 617145 as a tool for interrogating synthetic lethal interactions between WRN helicase inhibition and defects in the Fanconi anemia DNA crosslink repair pathway. Researchers studying FA pathway deficiencies in cancer (e.g., ovarian, breast, or pancreatic cancers with BRCA/FANC gene mutations) can employ NSC 617145 at low nanomolar concentrations to assess whether WRN inhibition sensitizes these tumors to crosslinking agents.

Mechanistic Dissection of WRN Helicase vs. Nuclease Function

NSC 617145 inhibits WRN ATPase activity without affecting exonuclease function [1], enabling researchers to uncouple the helicase and nuclease contributions of WRN to DNA repair processes. Studies examining WRN's role in replication fork restart, telomere maintenance, or homologous recombination can use NSC 617145 to specifically ablate helicase activity while leaving nuclease function intact. This domain-selective inhibition is not achievable with genetic knockout or knockdown approaches that eliminate both functions simultaneously, nor with less selective small-molecule inhibitors that lack documented exonuclease-sparing profiles.

HTLV-1-Transformed ATL Cell Line Studies

NSC 617145 induces apoptosis in HTLV-1-transformed adult T-cell leukemia (ATL) cells, including the ATL-55T and LMY1 lines that show reduced sensitivity to the earlier WRN inhibitor NSC 19630 [1]. Researchers investigating ATLL pathogenesis or testing therapeutic hypotheses for this poor-prognosis malignancy can employ NSC 617145 as the preferred WRN-targeting chemical probe due to its broader coverage across ATL cell line models. The differential sensitivity profile between NSC 617145 and NSC 19630 in these lines also provides an opportunity to study structure-activity relationships and cellular determinants of inhibitor response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC 617145

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.